molecular formula C10H14BrN3 B1373276 1-(5-Bromo-3-methylpyridin-2-yl)piperazine CAS No. 944582-94-9

1-(5-Bromo-3-methylpyridin-2-yl)piperazine

Cat. No.: B1373276
CAS No.: 944582-94-9
M. Wt: 256.14 g/mol
InChI Key: VBWGQQQDJZLNHR-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methylpyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol . It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, which is connected to a piperazine moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)piperazine typically involves the reaction of 5-bromo-3-methylpyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(5-Bromo-3-methylpyridin-2-yl)piperazine is utilized in several scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The bromine and piperazine moieties play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-6-methylpyridin-2-yl)piperazine
  • 1-(5-Bromo-2-methylpyridin-3-yl)piperazine
  • 1-(5-Chloro-3-methylpyridin-2-yl)piperazine

Uniqueness

1-(5-Bromo-3-methylpyridin-2-yl)piperazine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall effectiveness in various applications .

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWGQQQDJZLNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674892
Record name 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944582-94-9
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944582-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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